4-Methylterbinafine hydrochloride

Vue d'ensemble

Description

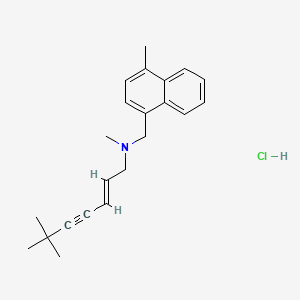

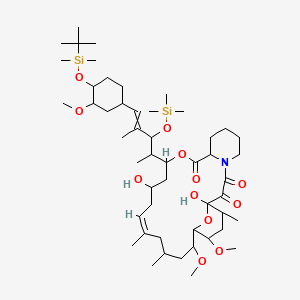

4-Methylterbinafine hydrochloride is a chemical compound with the empirical formula C22H27N·HCl . It is also known by other names such as (2E)-N,6,6-Trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]-hept-2-en-4-yn-1-amine hydrochloride .

Synthesis Analysis

While specific synthesis methods for 4-Methylterbinafine hydrochloride were not found, analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials have been developed . These methods could potentially be adapted for the analysis of 4-Methylterbinafine hydrochloride.Molecular Structure Analysis

The molecular formula of 4-Methylterbinafine hydrochloride is C22H28ClN . The average mass is 341.917 Da .Applications De Recherche Scientifique

Management of Fungal Infections

Terbinafine, the parent compound of 4-Methylterbinafine hydrochloride, is commonly used in the management of fungal infections of the skin due to its broad spectrum of activity . It is effective against a variety of fungi that cause skin infections.

Topical Delivery for Skin Infections

Research has been conducted on the topical delivery of Terbinafine. The study investigated the percutaneous absorption of Terbinafine in vitro in porcine skin . The results showed promising potential for the development of more complex formulations for topical delivery .

Formulation Development

Both the free base and salt forms of Terbinafine are available in formulations. These formulations are used in the treatment of fungal infections .

Physicochemical Characterization

Comprehensive characterization of Terbinafine has been conducted, including its physicochemical properties. This information is crucial for the development of effective formulations .

Synthesis from Hydrochloride Salt

Terbinafine free base can be synthesized from the hydrochloride salt by a simple proton displacement reaction . This process is important for the preparation of certain formulations.

Simultaneous Estimation with Other Compounds

A method has been developed for the simultaneous estimation of terbinafine hydrochloride and fluconazole in pure form . This method can be useful in pharmaceutical analysis and quality control.

Availability for Scientific Research

4-Methylterbinafine hydrochloride and related products are available for scientific research . This availability facilitates further studies and applications of this compound.

Impurity Analysis

The compound is also used in the analysis of impurities of similar structure . This is important in ensuring the purity and quality of the compound in pharmaceutical applications.

Mécanisme D'action

Target of Action

4-Methylterbinafine hydrochloride, a synthetic allylamine antifungal, primarily targets the fungal squalene monooxygenase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

The compound inhibits the action of squalene monooxygenase, an enzyme involved in the synthesis of ergosterol, a vital component of the fungal cell wall . By inhibiting this enzyme, 4-Methylterbinafine hydrochloride disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell wall .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylterbinafine hydrochloride is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, the compound prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in ergosterol synthesis . This inhibition leads to a decrease in ergosterol levels and an accumulation of squalene within the fungal cell .

Pharmacokinetics

4-Methylterbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows the compound to effectively reach its target sites and exert its antifungal effects .

Result of Action

The inhibition of ergosterol synthesis by 4-Methylterbinafine hydrochloride leads to a deficiency in the fungal cell wall . This deficiency disrupts the integrity and function of the cell wall, leading to fungal cell death .

Orientations Futures

Propriétés

IUPAC Name |

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWRQBRLTBNAKG-AAGWESIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877265-33-3 | |

| Record name | N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877265-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylterbinafine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTERBINAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY29D4DC0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1R,4R)-4-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/no-structure.png)

![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)

![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)

![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)